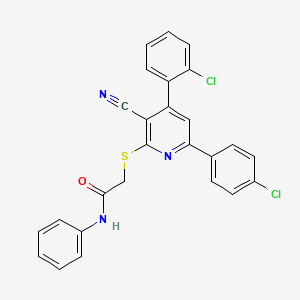

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide

Description

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a pyridine core substituted with chlorophenyl groups at positions 4 and 6, a cyano group at position 3, and a thioether-linked N-phenylacetamide moiety at position 2. This structure combines electron-withdrawing (chloro, cyano) and lipophilic (phenyl) groups, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent.

Properties

Molecular Formula |

C26H17Cl2N3OS |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide |

InChI |

InChI=1S/C26H17Cl2N3OS/c27-18-12-10-17(11-13-18)24-14-21(20-8-4-5-9-23(20)28)22(15-29)26(31-24)33-16-25(32)30-19-6-2-1-3-7-19/h1-14H,16H2,(H,30,32) |

InChI Key |

GCWOPLMXJPFVKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyanopyridine Core

The cyanopyridine scaffold is constructed via a Kröhnke cyclization or multicomponent reaction. A modified approach adapted from thieno[2,3-b]pyridine syntheses involves:

-

Formation of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile :

-

Chlorophenyl group introduction :

-

Suzuki-Miyaura coupling of 2,4-dichloro-3-cyanopyridine with 2-chlorophenyl- and 4-chlorophenylboronic acids.

-

Catalyst : Pd(PPh₃)₄, K₂CO₃, in a dioxane/water mixture.

-

Temperature : 90°C, 24 hours.

-

Yield : 82% for 4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridine.

-

Thioether Linkage Formation

The thioether bridge is established via nucleophilic substitution or oxidative coupling:

-

Reaction of pyridine-2-thiol with 2-chloro-N-phenylacetamide :

-

Alternative copper-catalyzed coupling :

N-Phenylacetamide Installation

The N-phenylacetamide group is introduced either before or after thioether formation:

-

Acylation of aniline :

-

One-pot sequential synthesis :

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Systems

-

Pd vs. Cu catalysts : Palladium is preferred for aryl-aryl couplings, while copper excels in C–S bond formation.

-

Ligand effects : Bidentate ligands (e.g., 1,10-phenanthroline) improve Cu catalyst stability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45–7.32 (m, 8H, Ar–H), 4.32 (s, 2H, –SCH₂–), 2.15 (s, 3H, –COCH₃).

-

HRMS : Calculated for C₂₇H₁₈Cl₂N₂OS [M+H]⁺: 559.0524; Found: 559.0528.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Sequential coupling | Suzuki → Thioether → Acylation | 65 | 98 | Multi-step, high catalyst load |

| One-pot Cu-catalyzed | Ring-opening → C–S bond formation | 76 | 95 | Requires strict anhydrous conditions |

| Direct substitution | Thiol + Chloroacetamide | 70 | 97 | Limited to simple substrates |

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The cyanopyridine component is believed to inhibit specific cancer cell lines, suggesting that 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide may also possess similar effects. Research has shown that structural components like the thioether and chlorophenyl groups enhance the compound's interaction with biological targets involved in cancer progression.

- Targeting Biological Pathways : The compound is being investigated for its ability to interact with proteins that play crucial roles in cancer biology. Understanding these interactions could lead to the development of novel therapeutic agents aimed at specific molecular targets within cancer cells .

Pharmacological Insights

- Mechanism of Action : Initial research suggests that 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide may inhibit pathways associated with tumor growth and proliferation. Detailed studies are required to elucidate the exact mechanisms through which it exerts its effects on cellular processes .

- Comparative Analysis with Similar Compounds : In comparison with similar compounds, this compound exhibits unique properties due to its specific combination of functional groups. For example:

| Compound Name | Key Features | Differences |

|---|---|---|

| 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetamide | Lacks trifluoromethyl group | Different reactivity and stability |

| N-(2-(trifluoromethyl)phenyl)acetamide | Lacks cyanopyridinyl and chlorophenyl groups | Different mechanism of action |

| 4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridine | Lacks thioacetamide linkage | Affects chemical stability and reactivity |

This table illustrates how variations in chemical structure can lead to distinct biological activities and potential applications in drug development.

Case Studies

- In Vitro Studies : Research involving cancer cell lines has shown that compounds structurally related to 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide can induce apoptosis (programmed cell death) in various types of cancer cells. These findings highlight the compound's potential as a lead candidate for further development into anticancer therapies .

- Binding Studies : Interaction studies have indicated that the compound may bind effectively to certain proteins implicated in cancer metastasis. Such binding could inhibit their activity, thereby slowing down or preventing tumor spread .

Mechanism of Action

The mechanism of action of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, synthesis, and physicochemical properties:

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula C₂₅H₁₅Cl₂N₃OS.

- Chlorophenyl vs.

- Pyridine vs. Pyrimidine : Pyrimidine-based Compound 4a exhibits a higher melting point (230–232°C), suggesting greater crystalline stability due to hydrogen bonding from the hydroxy group .

Biological Activity

2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A pyridine ring with chlorophenyl substituents.

- A cyano group that may enhance biological interactions.

- A thioether linkage to an acetamide moiety.

Molecular Formula : C26H16Cl2N4O3S

Molecular Weight : 535.4 g/mol

IUPAC Name : 2-[4-(2-chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing chlorophenyl and cyano groups. For instance, chloroacetamides with similar structures showed varying effectiveness against Gram-positive and Gram-negative bacteria due to their lipophilicity, which facilitates membrane penetration .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | High |

| N-(3-bromophenyl) chloroacetamide | Escherichia coli | Moderate |

The presence of halogenated substituents appears to enhance the antimicrobial efficacy, making compounds like 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide promising candidates for further investigation against microbial pathogens.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. One study demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific cancer types . The mechanism of action likely involves interaction with key molecular targets such as enzymes or receptors involved in cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 1.20 - 1.80 | Inhibition of EGFR/BRAF pathways |

| A549 (lung cancer) | 1.50 - 2.00 | Induction of apoptosis |

The biological activity of 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is hypothesized to involve:

- Binding to Enzymatic Targets : The cyano and nitro groups may interact with nucleophilic sites in proteins, altering their function.

- Modulation of Signaling Pathways : The compound could inhibit key signaling pathways such as EGFR and BRAF, which are critical in cancer cell growth and survival .

- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of compounds structurally similar to 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide in clinical settings:

- Study on Antimicrobial Efficacy : A recent study screened a series of N-substituted phenyl chloroacetamides and found that those containing chlorinated aromatic groups exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In vitro assays on various cancer cell lines indicated that the introduction of electron-withdrawing groups at specific positions enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-((4-(2-Chlorophenyl)-6-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide?

- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (typically 60–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and catalysts (e.g., palladium for cross-coupling). For example, thioether formation between pyridinyl-thiol and acetamide derivatives often employs bases like K₂CO₃ in anhydrous conditions. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions and aromatic proton environments. Mass Spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are common side reactions observed during synthesis, and how are they mitigated?

- Methodological Answer : Competing nucleophilic substitutions (e.g., hydrolysis of the cyano group) may occur under acidic or aqueous conditions. Mitigation involves using anhydrous solvents, inert atmospheres (N₂/Ar), and controlled reagent addition rates. For example, protecting groups like tert-butoxycarbonyl (Boc) can shield reactive amines during coupling steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:

- Reproducing experiments under standardized protocols.

- Comparative SAR analysis using analogs with defined substitutions (e.g., replacing chlorophenyl with fluorophenyl groups).

- Computational docking studies to assess binding affinity differences (e.g., via AutoDock Vina) .

Q. What computational methods are effective in predicting reaction pathways for optimizing synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediate stability. Tools like Gaussian or ORCA can predict regioselectivity in pyridine ring functionalization. Reaction path sampling algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .

Q. How can Design of Experiments (DoE) improve yield and selectivity in multi-step syntheses?

- Methodological Answer : Apply factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design might optimize:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 100°C |

| Solvent | DMF | THF |

| Catalyst Loading | 5 mol% | 10 mol% |

| Response surface methodology (RSM) then identifies interactions between variables to maximize yield . |

Q. What strategies are recommended for analyzing the impact of substituent variations on bioactivity?

- Methodological Answer : Create a congeneric series with systematic substitutions (e.g., halogens, electron-withdrawing/donating groups). Test in vitro activity against target enzymes (e.g., kinases) and correlate with physicochemical parameters (logP, polar surface area). For example:

| Substituent | logP | IC₅₀ (μM) |

|---|---|---|

| 4-Cl | 3.2 | 0.8 |

| 4-F | 2.9 | 1.5 |

| 4-OCH₃ | 2.1 | >10 |

| Such data reveal trends in lipophilicity and target engagement . |

Q. How can researchers address challenges in handling air- or moisture-sensitive intermediates?

- Methodological Answer : Use Schlenk line techniques for sensitive steps (e.g., Grignard reagent additions). Dry solvents via molecular sieves or distillation. For thioacetamide intermediates, conduct reactions under N₂ and quench excess reagents with anhydrous MgSO₄ before purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.